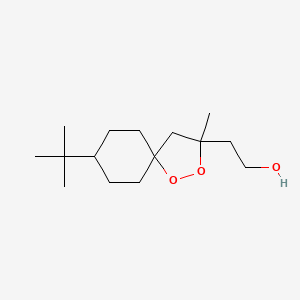

FINO2

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJLCLCUNHUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of FINO2: An In-depth Technical Guide

Introduction

FINO2 (Ferroptosis-Inducing agent with an endoperoxide moiety 2) is a small molecule compound that has garnered significant interest in the field of cell death research. It is characterized by its unique 1,2-dioxolane structure containing an endoperoxide bridge. This compound is a potent inducer of a specialized form of regulated cell death known as ferroptosis, but it also possesses the capability to trigger apoptosis, making it a valuable tool for studying and potentially targeting cell death pathways in various diseases, particularly cancer. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Dual Mechanism of Action: Ferroptosis and Apoptosis

This compound exhibits a bimodal mechanism of action, capable of inducing both ferroptosis and apoptosis. The predominant pathway is often cell-type dependent and influenced by the cellular redox state and iron metabolism.

-

Ferroptosis: This iron-dependent form of cell death is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation. This compound's endoperoxide moiety is crucial for this activity, as it can interact with intracellular iron to initiate the oxidative cascade.

-

Apoptosis: In certain cellular contexts, this compound can also activate the classic caspase-dependent apoptotic pathway, leading to programmed cell death.

Ferroptosis Induction by this compound

The induction of ferroptosis by this compound is a multi-faceted process involving both canonical and non-canonical pathways. It is fundamentally reliant on the presence of intracellular iron and leads to overwhelming lipid peroxidation.

Role of Iron and Reactive Oxygen Species (ROS) Generation

This compound's interaction with intracellular iron is a critical initiating event. The endoperoxide bridge of this compound can react with ferrous iron (Fe2+) in a Fenton-like reaction, generating highly reactive alkoxyl radicals. These radicals can then abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating a chain reaction of lipid peroxidation.

Depletion of Glutathione (GSH) and Inhibition of GPX4

This compound can induce ferroptosis through both direct and indirect effects on Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides.

-

Indirect Inhibition: this compound has been shown to cause a depletion of the cellular antioxidant glutathione (GSH). GSH is an essential cofactor for GPX4 activity. By reducing the available pool of GSH, this compound effectively cripples the cell's primary defense against lipid peroxidation, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.

-

Direct Inhibition and Degradation: Some evidence suggests that this compound may also directly interact with and inhibit GPX4. Furthermore, this compound treatment can lead to the degradation of the GPX4 protein, further compromising the cell's ability to handle lipid peroxidation.

GPX4-Independent Ferroptosis

Interestingly, this compound can also induce ferroptosis in a manner that is independent of direct GPX4 inhibition. This highlights the complexity of its mechanism. Even in cells with normal GPX4 levels, the overwhelming production of lipid ROS initiated by the iron-FINO2 interaction can surpass the detoxification capacity of GPX4, leading to ferroptosis.

Apoptosis Induction by this compound

In addition to ferroptosis, this compound can activate the intrinsic apoptotic pathway. This is characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

Caspase Activation

Studies have shown that treatment with this compound can lead to the cleavage and activation of caspase-3, a key effector caspase. The activation of caspase-3 initiates a cascade of events, including the cleavage of cellular proteins, DNA fragmentation, and ultimately, the dismantling of the cell in an orderly fashion. The upstream signals leading to caspase activation by this compound are still under investigation but may involve cellular stress signals originating from the oxidative damage caused by the compound.

FINO2: A Technical Guide to a Novel Ferroptosis-Inducing Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. FINO2, an endoperoxide-containing 1,2-dioxolane, has been identified as a novel and potent inducer of ferroptosis.[1] Unlike classical ferroptosis inducers, this compound exhibits a unique dual mechanism of action, making it a valuable tool for studying this intricate cell death pathway and a potential lead compound for therapeutic development.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.

Mechanism of Action

This compound initiates ferroptosis through a multi-pronged approach that distinguishes it from other known ferroptosis inducers like erastin and RSL3.[2][3] Its primary mechanisms are:

-

Indirect Inhibition of Glutathione Peroxidase 4 (GPX4): this compound leads to the inactivation of GPX4, a key enzyme responsible for detoxifying lipid peroxides.[1][2] However, this inhibition is indirect and does not involve direct binding to the enzyme's active site.[2] The precise mechanism of this indirect inhibition is still under investigation but is thought to involve the depletion of a necessary cofactor or the alteration of the cellular redox environment.[2][3]

-

Direct Oxidation of Iron: this compound directly oxidizes ferrous iron (Fe2+) to its ferric state (Fe3+).[2] This process is believed to contribute to the generation of reactive oxygen species (ROS) and the propagation of lipid peroxidation, a hallmark of ferroptosis.[2][4]

This dual mechanism allows this compound to bypass some of the canonical pathways targeted by other ferroptosis inducers, such as the inhibition of the cystine/glutamate antiporter system xc- by erastin or the direct inhibition of GPX4 by RSL3.[1][2][3]

Data Presentation

Table 1: NCI-60 Panel 50% Growth Inhibition (GI50) Data for this compound

The following table summarizes the growth inhibitory effects of this compound across a panel of 60 human cancer cell lines, as reported by Abrams et al. (2016).[5]

| Parameter | Value | Cell Line Example (Lowest GI50) | Cell Line Example (Highest GI50) |

| Average GI50 | 5.8 µM | IGROV-1 (Ovarian) | NCI-H322M (Lung) |

| GI50 Range | 435 nM - 42 µM | 435 nM | 42 µM |

Data extracted from Abrams, R.P., et al. ACS Chem. Biol. 2016, 11, 5, 1305–1312.[5]

Table 2: Summary of this compound's Effects on Key Ferroptosis Markers

| Marker | Effect of this compound Treatment | Method of Detection | Reference |

| Lipid Peroxidation | Significant Increase | C11-BODIPY Staining & Flow Cytometry | [2][5] |

| GPX4 Activity | Decrease | LC-MS-based Assay | [2] |

| GPX4 Protein Level | Minor Decrease | Western Blot | [2] |

| Intracellular Fe2+ | Oxidation to Fe3+ | In vitro iron oxidation assay | [2] |

| CHAC1 mRNA | 7-fold Increase | qRT-PCR | [2] |

| PTGS2 mRNA | Less upregulation than RSL3 | qRT-PCR | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ferroptosis-inducing activity of this compound.

Cell Viability and Proliferation Assay (NCI-60 Protocol)

This protocol is based on the standardized NCI-60 screen used to determine the GI50 values.[6]

-

Cell Plating: Seed cells in 96-well microtiter plates at their predetermined optimal plating density and incubate for 24 hours.

-

Compound Treatment: Add this compound at various concentrations (typically a 5-log dilution series) to the plates. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours.

-

Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

-

Measurement: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 515 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the detection of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.[2][5]

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 6 hours).

-

Probe Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization if adherent) and wash twice with phosphate-buffered saline (PBS).

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The oxidized form of the probe emits green fluorescence (~510 nm), while the reduced form emits red fluorescence (~590 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

GPX4 Activity Assay (LC-MS-based)

This assay measures the enzymatic activity of GPX4 in cell lysates.[2]

-

Cell Lysate Preparation: Treat cells with this compound or a vehicle control. Lyse the cells in a suitable buffer (e.g., Tris buffer with protease inhibitors).

-

Enzymatic Reaction: In a reaction mixture, combine the cell lysate with the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and the cofactor glutathione (GSH).

-

Reaction Quenching: After a defined incubation period, quench the reaction (e.g., with a strong acid).

-

LC-MS Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining PCOOH substrate. A decrease in PCOOH levels indicates GPX4 activity. Compare the PCOOH levels in this compound-treated samples to control samples to determine the extent of GPX4 inhibition.

Western Blot Analysis of Ferroptosis-Related Proteins

This protocol is for detecting changes in the protein levels of key ferroptosis regulators.[2]

-

Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., GPX4, ACSL4, FTL1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of genes involved in the response to ferroptosis.[2]

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., CHAC1, PTGS2) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualization

Signaling Pathway of this compound-Induced Ferroptosis

References

- 1. Determination of the Subcellular Localization and Mechanism of Action of Ferrostatins in Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Expression of Transcript Variants of PTGS1 and PTGS2 Genes among Patients with Chronic Rhinosinusitis with Nasal Polyps [mdpi.com]

FINO2: A Technical Whitepaper on its Discovery and Initial Characterization as a Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulated cell death is a fundamental biological process with profound implications for development and disease. While apoptosis has long been the focus of study, the discovery of alternative programmed cell death pathways has opened new avenues for therapeutic intervention. One such pathway, ferroptosis, is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] The discovery of molecules that can modulate ferroptosis is of significant interest, particularly in the context of cancer therapy, as evasion of apoptosis is a hallmark of cancer.[1]

This technical guide provides an in-depth overview of the discovery and initial characterization of FINO2, a novel and potent inducer of ferroptosis.[2][3][4] this compound, an endoperoxide-containing 1,2-dioxolane, was identified from a screen of organic peroxides and has been shown to selectively initiate ferroptosis in cancer cells.[1][5][6] Unlike other known ferroptosis inducers, this compound possesses a unique multipronged mechanism of action, making it an attractive subject for further investigation and potential therapeutic development. This document summarizes the key findings related to this compound's chemical properties, its mechanism of action, and the experimental methodologies used in its initial characterization.

Chemical and Physical Properties

This compound is an oxaspiro compound with a distinct molecular structure that is crucial for its biological activity.[7] Its key chemical features are summarized in the table below. Notably, this compound is a stable oxidant, a characteristic that is central to its mechanism of action.[2][4][7] Despite being a peroxide, it exhibits thermal stability up to at least 150°C.[5]

| Property | Value | Reference |

| Formal Name | (5α,8α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol | [8] |

| CAS Number | 869298-31-7 | [7][8] |

| Molecular Formula | C₁₅H₂₈O₃ | [8] |

| Formula Weight | 256.4 | [8] |

| Purity | ≥95% | [8] |

| Formulation | Solid | [8] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [8] |

Mechanism of Action: A Dual-Pronged Attack

This compound induces ferroptosis through a mechanism that is distinct from other well-characterized ferroptosis inducers like erastin and RSL3. It initiates a multipronged attack that involves both the indirect inhibition of a key protective enzyme and the direct oxidation of iron.

Signaling Pathway of this compound-Induced Ferroptosis

This compound's mechanism involves two critical events: the indirect inactivation of glutathione peroxidase 4 (GPX4) and the direct oxidation of ferrous iron (Fe²⁺). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from oxidative damage.[1] By indirectly inhibiting GPX4, this compound allows for the accumulation of these damaging lipid species.[2][3][4] Concurrently, this compound directly oxidizes Fe²⁺, a process that can further contribute to the generation of reactive oxygen species and exacerbate lipid peroxidation. This dual action leads to widespread lipid peroxidation and ultimately, iron-dependent cell death, or ferroptosis.[2][4]

Experimental Workflow for Elucidating this compound's Mechanism

The characterization of this compound's mechanism involved a series of experiments designed to differentiate its action from other forms of cell death and to pinpoint its molecular targets. This workflow typically involves treating cancer cell lines with this compound and observing the effects of various inhibitors and chelators. The inability of apoptosis inhibitors (like zVAD-FMK) and necroptosis inhibitors (like necrostatin-1) to block this compound-induced cell death pointed towards a different mechanism.[1] Conversely, the suppression of cell death by iron chelators (like deferoxamine) and lipid peroxidation inhibitors (like ferrostatin-1) confirmed the involvement of iron and oxidative damage, hallmarks of ferroptosis.[1][6]

Quantitative Data Summary

The initial characterization of this compound involved quantifying its potency and selectivity in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay | Metric | Value (µM) | Reference |

| NCI-60 Panel | Growth Inhibition | Mean GI₅₀ | 5.8 | [8] |

| NCI-60 Panel | Lethality | Mean LC₅₀ | 46 | [8] |

| HT-1080 | Cell Viability | Lethal Concentration | 10 | |

| RS4;11 | Oxidative Stress Induction | Concentration | 6 | [8] |

Table 2: Selectivity of this compound

| Cell Line Pair | Effect | Concentration (µM) | Reference |

| Oncogenic BJ-ELR vs. Non-cancerous BJ-hTERT | Selective for oncogenic cells | 15 and 20 | [8] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the initial characterization of this compound. For complete, detailed protocols, readers are encouraged to consult the supplementary information of the referenced publications.

Cell Viability and Cytotoxicity Assays

-

Cell Lines and Culture: Various cancer cell lines, including HT-1080 fibrosarcoma cells, BJ-eLR, and CAKI-1 cells, were used.[1] Cells were cultured in appropriate media and conditions.

-

Treatment: Cells were plated in 96-well plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours.[1] They were then treated with a range of concentrations of this compound or vehicle control (DMSO).[1]

-

Viability Measurement: After a 48-hour incubation period, cell viability was assessed using a luminescent cell viability assay, such as CellTiter-Glo®, according to the manufacturer's protocol.[1] Luminescence was measured using a microplate reader.[1]

-

Data Analysis: All cell viability data were normalized to the vehicle control.[1]

Analysis of Cell Death Mechanism

-

Inhibitor Studies: To distinguish ferroptosis from other cell death modalities, cells were co-treated with this compound and various inhibitors.[1] These included the apoptosis inhibitor zVAD-FMK, the necroptosis inhibitor necrostatin-1, and the ferroptosis inhibitors ferrostatin-1 and liproxstatin-1.[1][8] The iron chelator deferoxamine (DFO) was used to assess the iron-dependency of cell death.[1][6]

-

Morphological Analysis: Electron microscopy was performed on cells treated with this compound to observe morphological changes.[6] The absence of features characteristic of apoptosis (chromatin condensation, nuclear fragmentation), necrosis (plasma membrane rupture), or autophagy (double-membrane vacuoles) supported a non-apoptotic cell death mechanism.[6]

Measurement of Oxidative Stress and Lipid Peroxidation

-

Fluorescent Probes: Cellular oxidative stress was measured using fluorescent probes such as CellROX Green Reagent and BODIPY 581/591 C11.[6] An increase in fluorescence indicated an increase in cellular oxidative stress.[6]

-

Lipidomics: To analyze the extent of lipid peroxidation, liquid chromatography-mass spectrometry (LC-MS) was employed. This technique was used to measure the oxidation of specific lipid species, such as phosphatidylethanolamine (PE), which are critical in the propagation of ferroptosis.

Gene Expression Analysis

-

RNA Isolation and Reverse Transcription: To investigate transcriptional changes induced by this compound, total RNA was isolated from treated and untreated cells. This RNA was then reverse transcribed into cDNA.

-

Quantitative PCR (qPCR): The expression levels of specific genes, such as CHAC1, a pharmacodynamic marker for some ferroptosis inducers, were quantified using qPCR. The ΔΔCt method was used to compute the relative changes in mRNA levels compared to an internal reference control like ACTB.[1]

In Vitro Iron Oxidation Assay

-

¹H-NMR Spectroscopy: The direct oxidation of iron by this compound was demonstrated using proton nuclear magnetic resonance (¹H-NMR).[1] this compound was incubated with FeSO₄•7H₂O, and the degradation of the this compound endoperoxide was monitored over time, indicating a reaction with ferrous iron.[1]

References

- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. This compound Compound for Ferroptosis (150 mg) - NYU TOV Licensing [license.tov.med.nyu.edu]

- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 869298-31-7 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

FINO2 Structure-Activity Relationship: A Technical Guide to a Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2 is a novel small molecule that induces a non-apoptotic, iron-dependent form of programmed cell death known as ferroptosis. Its unique mechanism of action, which involves both the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron, distinguishes it from other known ferroptosis inducers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for studying its effects, and a comprehensive overview of its signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting ferroptosis for therapeutic intervention.

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. As a distinct cell death modality, it presents a promising therapeutic window for targeting diseases such as cancer, neurodegeneration, and ischemia-reperfusion injury. This compound (Ferroptosis-Inducing Nitrogen Oxide 2) has emerged as a valuable chemical probe for studying the intricacies of ferroptosis due to its unique dual mechanism of action. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the design of more potent and selective ferroptosis-inducing agents.

This compound Mechanism of Action

This compound's mechanism for inducing ferroptosis is multifaceted and distinct from other classes of ferroptosis inducers such as erastin and RSL3.[1] The key events in this compound-induced ferroptosis are:

-

GPX4 Inhibition (Indirect): Unlike RSL3, which directly binds to and inhibits GPX4, this compound indirectly impairs the enzymatic function of GPX4.[1] This leads to a decrease in the cell's ability to reduce lipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing ferroptosis.

-

Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, further exacerbating lipid peroxidation.

-

Lipid Peroxidation: The combination of impaired GPX4 activity and increased ROS production leads to the widespread and uncontrolled peroxidation of polyunsaturated fatty acids within cellular membranes. This accumulation of lipid peroxides is the ultimate executioner of ferroptotic cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced ferroptosis.

References

The Endoperoxide Bridge: A Linchpin in the Ferroptotic Activity of FINO2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The novel ferroptosis inducer, FINO2, has emerged as a compound of significant interest in cancer biology due to its unique mechanism of action that circumvents classical cell death pathways. Central to its activity is the endoperoxide moiety, a structural feature that orchestrates a dual assault on cellular homeostasis by indirectly inhibiting the master regulator of ferroptosis, Glutathione Peroxidase 4 (GPX4), and directly promoting iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the pivotal role of the endoperoxide bridge in this compound's bioactivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction: A New Paradigm in Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Unlike apoptosis, it is a non-caspase-dependent process, making it a promising therapeutic avenue for apoptosis-resistant cancers. This compound, a 1,2-dioxolane-containing compound, distinguishes itself from other ferroptosis inducers like erastin and RSL3. While erastin inhibits the cystine/glutamate antiporter system (system Xc-), leading to glutathione (GSH) depletion, and RSL3 directly inhibits GPX4, this compound employs a more nuanced strategy.[1]

This compound's mechanism is intrinsically linked to its endoperoxide bridge and a neighboring hydroxyl group.[1] This unique structural combination enables this compound to indirectly inactivate GPX4 and directly oxidize ferrous iron (Fe²⁺), culminating in widespread lipid peroxidation and cell death.[1][2] This guide delves into the specifics of this mechanism, presenting the quantitative evidence and experimental frameworks that underpin our current understanding.

Quantitative Analysis of this compound Activity

The efficacy of this compound and the critical role of its structural features have been quantified through various in vitro assays. The following tables summarize key quantitative data from seminal studies.

Table 1: Cellular Viability and Potency of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| HT-1080 | Cell Viability | IC50 | ~5 µM | --INVALID-LINK-- |

| Various (NCI-60) | Growth Inhibition | GI50 (Mean) | 5.8 µM | --INVALID-LINK-- |

| IGROV-1 (Ovarian) | Growth Inhibition | GI50 | 435 nM | --INVALID-LINK-- |

| NCI-H322M (Lung) | Growth Inhibition | GI50 | 42 µM | --INVALID-LINK-- |

Table 2: Impact of this compound on Key Ferroptotic Markers

| Marker | Assay | Treatment | Result | Reference |

| Lipid Peroxidation | C11-BODIPY Staining | 10 µM this compound (6h) | Significant increase in fluorescence | --INVALID-LINK-- |

| GPX4 Activity | LC-MS based assay | 10 µM this compound (6h) | ~50% reduction in activity | --INVALID-LINK-- |

| Glutathione (GSH) Levels | Thiol Staining | 10 µM this compound (6h) | No significant change | --INVALID-LINK-- |

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs

| Analog | Modification | Relative Activity | Rationale | Reference |

| This compound-ene | Reduction of endoperoxide | Inactive | Endoperoxide is essential for activity | --INVALID-LINK-- |

| Dehydroxy-FINO2 | Removal of hydroxyl group | Inactive | Hydroxyl group is crucial for activity | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound signaling pathway leading to ferroptosis.

Caption: Key experimental workflows for this compound activity.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key experiments are provided below.

C11-BODIPY 581/591 Lipid Peroxidation Assay

This protocol is adapted for flow cytometry to quantify lipid peroxidation in cells treated with this compound.

Materials:

-

C11-BODIPY 581/591 (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

This compound

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified duration (e.g., 6 hours). Include a vehicle-treated control.

-

C11-BODIPY Staining:

-

Prepare a 2 µM working solution of C11-BODIPY 581/591 in cell culture medium.

-

Remove the medium from the cells and wash once with PBS.

-

Add the C11-BODIPY working solution to each well and incubate for 30 minutes at 37°C.

-

-

Cell Harvesting:

-

After incubation, wash the cells twice with PBS.

-

Trypsinize the cells and resuspend in PBS.

-

-

Flow Cytometry:

-

Analyze the cells on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Detect the emission of the unoxidized C11-BODIPY in the red channel (e.g., PE-Texas Red filter) and the oxidized form in the green channel (e.g., FITC filter).

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

TBARS Assay Kit (e.g., Cayman Chemical, #10009055)

-

Cell lysis buffer (RIPA or similar)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Treat cells with this compound as described above.

-

Harvest and lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Precipitation:

-

Add an equal volume of TCA to the cell lysate to precipitate proteins.

-

Incubate on ice for 15 minutes, then centrifuge to pellet the precipitated protein.

-

-

TBARS Reaction:

-

Transfer the supernatant to a new tube.

-

Add TBA reagent to the supernatant.

-

Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Quantify the MDA concentration using a standard curve prepared with MDA standards.

-

LC-MS-based GPX4 Activity Assay

This assay directly measures the enzymatic activity of GPX4 by monitoring the reduction of a specific lipid hydroperoxide substrate.

Materials:

-

HT-1080 cells or other relevant cell line

-

This compound

-

Lysis Buffer: 25 mM sodium phosphate, 125 mM NaCl, 1 mM EDTA, 0.1 mM Deferoxamine, 25 µM butylated hydroxytoluene, pH 7.4

-

Phosphatidylcholine hydroperoxide (PCOOH)

-

Glutathione (GSH)

-

LC-MS/MS system

Procedure:

-

Cell Treatment and Lysis:

-

Treat approximately 20 million cells with this compound (e.g., 10 µM for 6 hours).

-

Harvest cells, wash with PBS, and resuspend in the lysis buffer.

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Centrifuge to pellet debris and collect the supernatant containing the active GPX4.

-

-

Enzymatic Reaction:

-

To the cell lysate, add PCOOH as the substrate and GSH as the cofactor.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

-

LC-MS/MS Analysis:

-

Stop the reaction by adding a quenching solution (e.g., methanol).

-

Analyze the samples by LC-MS/MS to quantify the amount of remaining PCOOH and the product, PCOH.

-

The reduction in PCOOH levels corresponds to the GPX4 activity.

-

Conclusion

The endoperoxide moiety is the cornerstone of this compound's unique ferroptosis-inducing activity. Its ability to engage in a dual mechanism of action—indirect GPX4 inhibition and direct iron oxidation—sets it apart from other known ferroptosis inducers. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other endoperoxide-containing compounds in cancer and other diseases where ferroptosis plays a critical role. The continued investigation into the intricate structure-activity relationships of such molecules holds the promise of developing next-generation therapeutics that can selectively and effectively target cellular vulnerabilities.

References

A Technical Guide to FINO2-Induced Lipid Peroxidation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. The endoperoxide-containing 1,2-dioxolane, FINO₂, has emerged as a potent and selective inducer of ferroptosis, making it a valuable tool for cancer research. Unlike canonical ferroptosis inducers, FINO₂ employs a unique, multi-pronged mechanism to overwhelm cellular lipid antioxidant defenses. This guide provides an in-depth examination of the core mechanisms by which FINO₂ initiates lipid peroxidation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of FINO₂ Action

FINO₂ distinguishes itself from other classes of ferroptosis inducers (e.g., erastin, RSL3, FIN56) by initiating a dual-pronged assault on cellular redox homeostasis, culminating in catastrophic lipid peroxidation.[1][2] The two primary mechanisms are the direct oxidation of cellular iron and the indirect inactivation of Glutathione Peroxidase 4 (GPX4).[1][2][3]

Direct Oxidation of Labile Iron (Fe²⁺)

A defining feature of FINO₂'s mechanism is its ability to directly interact with and oxidize ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[1][3] This interaction is crucial for initiating the lipid damage cascade. The oxidation of Fe²⁺, potentially through a Fenton-type reaction facilitated by the endoperoxide moiety of FINO₂, can generate highly reactive radical species.[4] These radicals can then directly attack and abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating the chain reaction of lipid peroxidation.[5]

This direct iron-oxidizing capability is a key differentiator from inducers like erastin, which blocks cysteine import leading to glutathione (GSH) depletion, or RSL3, which directly binds and inhibits GPX4.[1][3][6] The iron-dependency of FINO₂-induced cell death is confirmed by experiments showing that iron chelators, such as deferoxamine (DFO), effectively suppress its lethal effects and the associated lipid peroxidation.[1][2][7]

Indirect Inactivation of GPX4

The GPX4 enzyme is the primary cellular defense against lipid peroxidation, using glutathione (GSH) as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). FINO₂ cripples this critical defense system, not by direct inhibition, but through an indirect mechanism that leads to a loss of GPX4's enzymatic function.[1][2][3]

Notably, FINO₂ does not:

-

Inhibit System x c⁻: Unlike erastin, FINO₂ does not block the cystine/glutamate antiporter, meaning it doesn't cause a primary depletion of cellular cysteine and subsequent GSH synthesis.[1][2]

-

Directly Inhibit GPX4: Unlike RSL3, FINO₂ does not bind to the active site of GPX4.[1][3]

-

Deplete GPX4 Protein: Unlike FIN56, FINO₂ does not cause the degradation of the GPX4 protein itself.[1][3][6]

While the precise molecular steps of indirect inactivation are still under investigation, the outcome is a functional impairment of GPX4's ability to detoxify lipid peroxides.[8][[“]] This loss of GPX4 activity, combined with the increased production of lipid radicals from direct iron oxidation, creates an overwhelming state of oxidative stress that the cell cannot survive.

Structural Requirements for Activity

Structure-activity relationship studies have revealed that the pro-ferroptotic activity of FINO₂ is dependent on two key chemical features:

-

The Endoperoxide Moiety: The 1,2-dioxolane ring is essential for its function, likely participating in the iron oxidation process.[1][3][6]

-

The Hydroxyl Head Group: A nearby hydroxyl group is also required for FINO₂ to induce ferroptosis.[1][2][3]

The following diagram illustrates the dual mechanism of FINO₂ leading to lipid peroxidation.

Quantitative Data Summary

FINO₂ induces cell death and lipid peroxidation in a dose-dependent manner across various cell lines. The following table summarizes key quantitative data reported in the literature.

| Parameter | Cell Line | Compound | Value / Observation | Citation |

| Cell Viability (EC₅₀) | HT-1080 | FINO₂ | 2.5 µM | [4] |

| Cell Viability (EC₅₀) | HT-1080 | FINO3 (analog) | 3.2 µM | [4] |

| Lipid Peroxidation | HT-1080 | FINO₂ (10 µM) | Greater increase in C11-BODIPY signal vs. Erastin after 6h | [1][2] |

| Lipid Peroxidation | HT-1080 | FINO₂ (10 µM) | Greater increase in TBARS vs. Erastin | [2] |

| Iron Oxidation | In vitro | FINO₂ (500 µM) | Significant oxidation of Fe²⁺ (500 µM) compared to DMSO control | [10] |

| Rescue Concentration | HT-1080 | Deferoxamine (DFO) | Suppresses C11-BODIPY oxidation induced by 10 µM FINO₂ | [2] |

| Rescue Concentration | HT-1080 | Ferrostatin-1 (Fer-1) | Suppresses TBARS accumulation induced by FINO₂ | [2] |

| Transcriptional Response | HT-1080 | FINO₂ (10 µM) | ~7-fold increase in CHAC1 mRNA after 6h | [2] |

Experimental Protocols

The measurement of lipid peroxidation is central to studying the effects of FINO₂. The C11-BODIPY 581/591 assay is a widely used and reliable method for this purpose.[11]

Protocol: Measurement of Lipid Peroxidation using C11-BODIPY 581/591 and Flow Cytometry

This protocol describes a general procedure for assessing lipid peroxidation in adherent cells treated with FINO₂.

1. Materials and Reagents:

-

C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific, D3861)

-

High-quality anhydrous DMSO

-

Adherent cells (e.g., HT-1080 fibrosarcoma)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

FINO₂ and control compounds (e.g., DMSO vehicle, Ferrostatin-1)

-

Accutase or Trypsin-EDTA for cell detachment

-

Flow cytometer with 488 nm and ~561 nm lasers

2. Procedure:

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 6-well) at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment. Incubate overnight under standard conditions (37°C, 5% CO₂).

-

Compound Treatment:

-

Prepare working solutions of FINO₂ and controls (e.g., Ferrostatin-1 for rescue) in fresh culture medium.

-

Remove the old medium from the cells and add the medium containing the treatment compounds. A typical concentration for FINO₂ is 10 µM.

-

Incubate for the desired time period (e.g., 6 hours).

-

-

C11-BODIPY Staining:

-

Cell Harvesting:

-

Flow Cytometry Analysis:

-

Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.

-

Analyze the samples immediately on a flow cytometer.

-

The C11-BODIPY probe fluoresces red (~590 nm) in its native, reduced state and shifts to green (~510 nm) upon oxidation by lipid peroxides.[14]

-

Use a 488 nm laser for excitation and collect emission in two channels:

-

Green Channel (Oxidized): ~510-530 nm bandpass filter (e.g., FITC channel). An increase in signal here indicates lipid peroxidation.

-

Red Channel (Reduced): ~580-590 nm bandpass filter (e.g., PE or PE-Texas Red channel).

-

-

Analyze at least 10,000 events per sample. The data can be presented as a shift in the green fluorescence intensity or as a ratiometric analysis of the green/red signals.

-

The following diagram provides a high-level overview of the experimental workflow.

References

- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. columbia.edu [columbia.edu]

- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. as.nyu.edu [as.nyu.edu]

- 7. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 13. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]

- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 15. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

FINO2: A Dual-Mechanism Inducer of Ferroptosis Through Iron Metabolism Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ferroptosis-inducing agent FINO2, focusing on its intricate relationship with cellular iron metabolism. This compound represents a distinct class of ferroptosis inducers, operating through a dual mechanism that involves both the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of iron, culminating in widespread lipid peroxidation and cell death.[1][2][3] This document outlines the core mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of this compound-Induced Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Unlike other well-characterized ferroptosis inducers such as erastin or RSL3, this compound employs a unique, multi-pronged approach.[1][2][3]

-

Indirect GPX4 Inactivation: this compound leads to a loss of GPX4 enzymatic function without depleting the GPX4 protein itself.[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, acting as a primary defense against ferroptosis.[1][5] By inhibiting its activity, this compound allows for the accumulation of cytotoxic lipid peroxides.

-

Direct Iron Oxidation: this compound, being a stable oxidant, directly oxidizes ferrous iron (Fe²⁺).[6] This is a critical step, as the Fenton reaction, involving iron, is a major contributor to the generation of reactive oxygen species that drive lipid peroxidation. The activity of this compound is dependent on the presence of iron, as iron chelators can rescue cells from this compound-induced death.[1][7]

This dual mechanism distinguishes this compound from class 1 ferroptosis inducers (e.g., erastin), which inhibit system xc⁻ to deplete glutathione (GSH), and class 2 inducers (e.g., RSL3), which directly inhibit GPX4.[1][2][3] this compound bypasses the need for GSH depletion to initiate ferroptosis.[1][8]

Caption: this compound's dual mechanism of action in inducing ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as documented in the literature.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Reference |

|---|---|---|---|---|

| HT-1080 | 10 | 24 | Significant decrease in viability | [1][7] |

| BJ-eLR | 5 - 100 | 48 | Dose-dependent decrease in viability | [1][8] |

| BJ-hTERT | 5 - 100 | 48 | Less sensitive compared to BJ-eLR | [1][8] |

| CAKI-1 | 5 - 100 | 48 | Dose-dependent decrease in viability |[1][8] |

Table 2: Effect of this compound on Lipid Peroxidation Markers

| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

|---|---|---|---|---|---|

| C11-BODIPY Oxidation | HT-1080 | 10 | 6 | Increased lipid peroxidation | [1][7] |

| TBARS Accumulation | HT-1080 | 10 | 6 | Increased TBARS levels | [7] |

| Oxidized PE Species (LC-MS) | HT-1080 | 10 | 6 | Large increase in oxidized phosphatidylethanolamine | [1][8] |

| CellROX Green Reagent | - | - | ~6 | Increase in general oxidative stress |[9] |

Table 3: Modulation of this compound-Induced Effects by Inhibitors

| Modulator | Modulator Concentration | Cell Line | This compound Concentration (µM) | Effect | Reference |

|---|---|---|---|---|---|

| Deferoxamine (DFO) | - | HT-1080 | - | Prevents C11-BODIPY oxidation | [1][7] |

| Ferrostatin-1 (Fer-1) | 2 µM | HT-1080 | 10 | Prevents TBARS accumulation |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments used to characterize this compound's effects.

3.1. Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

-

Cell Plating: Plate cells (e.g., BJ-eLR, HT-1080) at a density of 10,000 cells per well in white 96-well plates.[1][8]

-

Incubation: Incubate the plates for 24 hours to allow for cell adhesion.[1][8]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) or vehicle control (DMSO).[1][8]

-

Incubation: Return the plates to the cell culture incubator for 24 to 48 hours.[1][8]

-

Viability Measurement: Use CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

-

Data Analysis: Measure luminescence using a microplate reader. Normalize all data to the DMSO vehicle control to determine the relative cell viability.

Caption: Workflow for assessing cell viability after this compound treatment.

3.2. Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures lipid peroxidation in live cells.

-

Cell Treatment: Treat cells with 10 µM this compound for a specified period (e.g., 6 hours).

-

Probe Loading: In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-2.5 µM.

-

Cell Harvesting: Wash the cells with PBS and then harvest them by trypsinization.

-

Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, allowing for quantification of lipid peroxidation.

-

Data Analysis: Quantify the shift in fluorescence intensity in the green channel (e.g., FITC channel) as an indicator of lipid peroxidation.

3.3. GPX4 Activity Assay (In Vitro)

This protocol assesses the direct impact of this compound on GPX4 enzymatic activity.[5]

-

Lysate Preparation: Prepare cell lysates containing active GPX4.

-

Treatment: Treat the cell lysates with this compound, a control compound (e.g., DMSO), or a known GPX4 inhibitor (e.g., RSL3).[5]

-

Substrate Addition: Add the GPX4 substrates, phosphatidylcholine hydroperoxide (PCOOH) and glutathione (GSH).[5]

-

Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.

-

Quantification: Measure the abundance of the remaining PCOOH substrate using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Data Analysis: A decrease in the rate of PCOOH reduction in the this compound-treated sample compared to the control indicates inhibition of GPX4 activity.[5]

Caption: Workflow for the in vitro GPX4 activity assay.

Conclusion

This compound is a potent and selective inducer of ferroptosis with a mechanism that is distinct from previously identified compounds. Its ability to concurrently cause indirect GPX4 inactivation and direct iron oxidation provides a robust method for triggering lipid peroxidation and subsequent cell death.[1][2] This dual action makes this compound a valuable tool for studying the intricacies of iron metabolism in the context of ferroptosis and a promising candidate for further investigation in the development of novel anticancer therapeutics, particularly for tumors resistant to traditional apoptotic cell death pathways.[1] The experimental frameworks provided herein offer a basis for the continued exploration of this compound and other endoperoxide-containing compounds in the field of regulated cell death.

References

- 1. columbia.edu [columbia.edu]

- 2. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. as.nyu.edu [as.nyu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of FINO2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2 is a novel small molecule that induces a non-apoptotic form of programmed cell death known as ferroptosis. Its unique mechanism of action, distinct from other classical ferroptosis inducers, makes it a compelling candidate for further investigation, particularly in the context of cancer therapeutics. This technical guide provides an in-depth overview of the downstream targets of this compound, detailing its dual mechanism involving the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron, which collectively lead to overwhelming lipid peroxidation and subsequent cell death. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. This pathway is biochemically and morphologically distinct from other cell death modalities such as apoptosis and necroptosis. This compound, an endoperoxide-containing 1,2-dioxolane, has been identified as a potent and selective inducer of ferroptosis, particularly in cancer cells. Unlike many other ferroptosis-inducing compounds that primarily act by depleting glutathione (GSH) or directly inhibiting GPX4, this compound employs a multi-pronged approach, making it a unique tool for studying and potentially targeting ferroptosis.

Core Mechanism of Action: A Dual-Pronged Attack

The primary downstream effects of this compound converge on the induction of widespread lipid peroxidation through two distinct but synergistic mechanisms:

-

Indirect Inhibition of GPX4 Activity: GPX4 is a crucial enzyme that utilizes glutathione to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death. This compound leads to a loss of GPX4 enzymatic function, although it does not directly bind to the enzyme or deplete its protein levels, distinguishing it from other GPX4-targeting ferroptosis inducers like RSL3 and FIN56. The exact mechanism of this indirect inhibition is still under investigation but is a key event in this compound-induced ferroptosis.

-

Direct Oxidation of Iron: A hallmark of ferroptosis is its dependence on a labile iron pool. This compound directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This process is thought to contribute to the generation of reactive oxygen species (ROS) that drive lipid peroxidation. The endoperoxide moiety within the this compound structure is essential for this activity.

These dual actions result in an uncontrolled accumulation of lipid peroxides, leading to membrane damage and eventual cell death via ferroptosis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the bioactivity of this compound.

| Parameter | Cell Line(s) | Value | Notes |

| GI50 (50% Growth Inhibition) | IGROV-1 (Ovarian Cancer) | 435 nM | Lowest observed GI50 in the NCI60 panel. |

| NCI-H322M (Lung Cancer) | 42 µM | Highest observed GI50 in the NCI60 panel. | |

| Average across NCI60 panel | 5.8 µM | ||

| BJ-ELR (Engineered Cancer Cells) | More potent than the average GI50 for the NCI60. | Shows selectivity for cancer cells over non-malignant counterparts. | |

| Concentration for Ferroptosis Induction | HT-1080 | 10 µM | Commonly used concentration in in vitro assays to induce ferroptosis. |

| Effect on CHAC1 mRNA Levels | HT-1080 | 7-fold increase | A more modest increase compared to erastin, suggesting a different transcriptional response. |

Signaling Pathways and Experimental Workflows

This compound-Induced Ferroptosis Signaling Pathway

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Investigating this compound

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used to assess this compound-induced cell death.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium.

-

Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and positive controls for ferroptosis (e.g., erastin, RSL3) and apoptosis (e.g., staurosporine).

-

Incubation: Incubate the plate for 24-48 hours in a cell culture incubator.

-

Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate GI50 values using appropriate software (e.g., GraphPad Prism).

GPX4 Activity Assay (LC-MS Based)

This protocol is based on the description of an assay to measure the enzymatic activity of GPX4 in cell lysates.

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) or other compounds for a specified time. Harvest and lyse the cells in a suitable buffer to preserve protein activity.

-

Lysate Preparation: Quantify the protein concentration of the cell lysates.

-

Enzymatic Reaction: In a reaction mixture, combine the cell lysate with the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and glutathione (GSH).

-

Incubation: Incubate the reaction mixture to allow for the enzymatic reduction of PCOOH by GPX4.

-

Sample Preparation for LC-MS: Stop the reaction and extract the lipids.

-

LC-MS Analysis: Analyze the abundance of the PCOOH substrate by liquid chromatography-mass spectrometry (LC-MS). A decrease in PCOOH levels indicates GPX4 activity.

-

Data Analysis: Compare the levels of PCOOH in lysates from this compound-treated cells to those from control-treated cells to determine the effect of this compound on GPX4 activity.

Iron Oxidation Assay

This protocol describes a method to assess the direct oxidation of ferrous iron by this compound.

-

Reagent Preparation: Prepare a solution of ferrous iron (e.g., FeSO₄·7H₂O) and a solution of this compound.

-

Reaction: Mix the ferrous iron solution with this compound or other oxidizing agents (as controls) in a suitable buffer.

-

Incubation: Incubate the mixture for a defined period.

-

Measurement of Ferrous Iron: Measure the concentration of the remaining ferrous iron using a colorimetric assay, such as the ferrozine assay, which specifically chelates Fe²⁺.

-

Data Analysis: A decrease in the absorbance at the characteristic wavelength for the ferrozine-Fe²⁺ complex indicates the oxidation of ferrous iron by this compound.

Lipid Peroxidation Assay (TBARS Method)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Cell Treatment and Collection: Treat cells with this compound (e.g., 10 µM) for a specified duration. Harvest the cells by scraping or trypsinization.

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

TBARS Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysate.

-

Incubation: Heat the samples at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

-

Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.

-

Data Analysis: Quantify the amount of MDA using a standard curve generated with an MDA standard. An increase in TBARS indicates an increase in lipid peroxidation.

Conclusion

This compound represents a distinct class of ferroptosis inducers with a unique dual mechanism of action that involves both the indirect inhibition of GPX4 and the direct oxidation of iron. This multi-targeted approach underscores its potential as a valuable tool for cancer research and drug development, particularly for tumors that are resistant to traditional apoptosis-inducing chemotherapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the downstream targets and therapeutic potential of this compound. Further studies are warranted to fully elucidate the precise molecular interactions underlying this compound's indirect inhibition of GPX4 and to explore its efficacy in various preclinical cancer models.

FINO2 and Regulated Cell Death: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research surrounding FINO2, a novel inducer of regulated cell death. It focuses on its mechanism of action, particularly in the context of ferroptosis, and provides detailed experimental protocols and quantitative data to facilitate further investigation and drug development efforts.

Introduction to this compound and Ferroptosis

This compound is an endoperoxide-containing 1,2-dioxolane that has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Unlike other well-characterized ferroptosis inducers such as erastin and RSL3, this compound acts through a distinct, dual mechanism.[1][2][3] This unique mode of action makes this compound a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in oncology.

Ferroptosis is biochemically and morphologically distinct from other forms of regulated cell death like apoptosis. It is initiated by the accumulation of lipid reactive oxygen species (ROS) to toxic levels, a process that is normally kept in check by the glutathione-dependent lipid peroxide defense network, primarily mediated by the enzyme Glutathione Peroxidase 4 (GPX4).

The Dual Mechanism of this compound-Induced Ferroptosis

Early-stage research has elucidated that this compound initiates ferroptosis through a two-pronged attack on cellular homeostasis:

-

Direct Iron Oxidation: this compound directly interacts with and oxidizes intracellular ferrous iron (Fe2+), a key catalyst in the Fenton reaction which generates highly reactive hydroxyl radicals. This exacerbates oxidative stress and contributes to the propagation of lipid peroxidation.

-

Indirect GPX4 Inactivation: this compound leads to the indirect inactivation of GPX4, the central regulator of ferroptosis.[1][2][3] This is not achieved through direct binding to the enzyme, as is the case with RSL3, but rather through a mechanism that is still under investigation. This inactivation of GPX4 cripples the cell's ability to neutralize lipid peroxides, leading to their rapid accumulation.

Crucially, the activity of this compound is dependent on both its endoperoxide moiety and a nearby hydroxyl head group.[2]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from early-stage research on this compound, primarily in the HT-1080 fibrosarcoma cell line.

| Parameter | Cell Line | Concentration | Duration | Effect | Reference |

| Cell Viability | HT-1080 | 10 µM | 24 hours | Lethal | [2] |

| Lipid Peroxidation | HT-1080 | 10 µM | 6 hours | Significant increase | [4] |

| GPX4 Activity | HT-1080 cell lysates | Various | N/A | Decrease in activity | [1][2][3] |

| CHAC1 mRNA Expression | HT-1080 | 10 µM | 6 hours | ~7-fold increase | [2] |

| Compound | Target | Effect on this compound-Induced Cell Death (10 µM in HT-1080 cells) | Reference |

| Ferrostatin-1 | Lipid ROS scavenger | Suppression of cell death | [2] |

| Deferoxamine (DFO) | Iron chelator | Suppression of cell death | [4] |

| zVAD-FMK | Pan-caspase inhibitor | No suppression of cell death | [2] |

| Necrostatin-1 | Necroptosis inhibitor | No suppression of cell death | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is for assessing the dose-dependent effect of this compound on cancer cell viability.

-

Cell Plating: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Using Resazurin: Add resazurin solution to each well to a final concentration of 0.1 mg/mL and incubate for 2-4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Using MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm.

-

-

Data Analysis: Normalize the viability of treated cells to the vehicle control.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This protocol measures the accumulation of lipid peroxides in cells treated with this compound.

-

Cell Plating: Seed HT-1080 cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) for 6 hours.

-

Staining:

-

After incubation, wash the cells once with PBS.

-

Add fresh, serum-free medium containing 2 µM C11-BODIPY 581/591 to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-

Wash the cells twice with PBS.

-

Trypsinize the cells and then resuspend them in PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

The unoxidized C11-BODIPY fluoresces red (e.g., PE-Texas Red channel), while the oxidized form fluoresces green (e.g., FITC channel).

-

An increase in the green fluorescence intensity indicates lipid peroxidation.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the green channel for both control and this compound-treated cells.

Labile Iron Pool Assay (using Calcein-AM)

This protocol measures the intracellular pool of redox-active iron.

-

Cell Plating: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or a format for flow cytometry).

-

Treatment: Treat cells with this compound for the desired duration.

-

Staining:

-

Wash the cells with PBS.

-

Load the cells with 0.5 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.

-

-

Measurement:

-

Plate Reader: Measure the baseline calcein fluorescence (Excitation: ~485 nm, Emission: ~515 nm). Then, add an iron chelator (e.g., 100 µM deferiprone) to de-quench the calcein fluorescence and measure again. The difference in fluorescence intensity corresponds to the labile iron pool.

-

Flow Cytometry: After staining, harvest the cells and analyze them on a flow cytometer. The fluorescence of calcein is quenched by labile iron.

-

-

Data Analysis: A decrease in calcein fluorescence in this compound-treated cells compared to control cells would indicate an increase in the labile iron pool.

GPX4 Activity Assay (LC-MS-based)

This is a more advanced protocol requiring specialized equipment.

-

Cell Treatment and Lysis:

-

Treat HT-1080 cells with this compound or other compounds as required.

-

Harvest the cells and prepare cell lysates in a non-denaturing buffer.

-

-

Enzymatic Reaction:

-

To the cell lysates, add the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and the cofactor glutathione (GSH).

-

Incubate the reaction mixture to allow for the enzymatic reduction of PCOOH to phosphatidylcholine alcohol (PCOH).

-

-

Sample Preparation for LC-MS:

-

Stop the reaction and extract the lipids.

-

Prepare the samples for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

-

LC-MS Analysis:

-

Separate the lipid species using liquid chromatography.

-

Detect and quantify the amounts of PCOOH and PCOH using mass spectrometry.

-

-

Data Analysis: A decrease in the reduction of PCOOH to PCOH in lysates from this compound-treated cells compared to controls indicates inhibition of GPX4 activity.

Visualizing the this compound Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its investigation.

Caption: The dual-action signaling pathway of this compound-induced ferroptosis.

Caption: A typical experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a distinct class of ferroptosis inducers with a unique dual mechanism of action. The early-stage research summarized in this guide provides a solid foundation for further investigation. Future research should focus on elucidating the precise molecular mechanism of indirect GPX4 inactivation, expanding the evaluation of this compound's efficacy across a broader range of cancer cell lines, and conducting in vivo studies to assess its therapeutic potential. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to build upon this promising area of regulated cell death research.

References

Methodological & Application

Application Notes and Protocols for Inducing Ferroptosis in vitro using FINO2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FINO2, a potent and selective inducer of ferroptosis, in in vitro settings. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the study of this unique form of regulated cell death.

Introduction to this compound and Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides to lethal levels.[1][2] It is distinct from other cell death modalities such as apoptosis and necrosis.[1][3] this compound (Ferroptosis-Inducing agent with an endOperoxide moiety 2) is a 1,2-dioxolane compound that has been identified as a selective inducer of ferroptosis, particularly in cancer cells.[4][5] Unlike canonical ferroptosis inducers such as erastin or RSL3, this compound exhibits a unique dual mechanism of action. It indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron, leading to a surge in lipid peroxidation and subsequent cell death.[6][7][8] The endoperoxide and hydroxyl head group of this compound are essential for its activity.[4][7]

Mechanism of Action of this compound

This compound's mechanism distinguishes it from other classes of ferroptosis inducers:

-

Class 1 (e.g., Erastin): Inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion.[4] this compound does not inhibit system Xc- or deplete intracellular GSH.[4][6]

-

Class 2 (e.g., RSL3): Directly inhibit GPX4. While this compound does lead to GPX4 inactivation, it does so indirectly.[4][6][7]

-

Class 3 (e.g., FIN56): Induce GPX4 degradation and deplete coenzyme Q10.[4][7]

This compound's dual action of indirect GPX4 inhibition and direct iron oxidation makes it a valuable tool for studying the intricacies of ferroptosis.[6][7][8]

Signaling Pathway of this compound-Induced Ferroptosis

References

- 1. google.com [google.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. columbia.edu [columbia.edu]

- 7. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for FINO2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FINO2, a potent inducer of ferroptosis, in various cell culture experiments. Detailed protocols and recommended concentration ranges are provided to assist in the design and execution of studies investigating ferroptosis and developing novel cancer therapeutics.

Introduction to this compound

This compound is a small molecule that belongs to the 1,2-dioxolane class of compounds. It has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike other ferroptosis inducers, this compound exhibits a unique dual mechanism of action: it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺)[1][2][3][4]. This dual action leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Recommended this compound Concentrations

The optimal concentration of this compound for inducing ferroptosis can vary significantly depending on the cell line and the experimental endpoint. Based on available data, a common starting point for inducing significant cell death in sensitive cell lines is 10 µM . However, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.

Table 1: Recommended this compound Concentration Ranges for Initial Experiments

| Cell Line Category | Recommended Starting Concentration Range | Notes |

| Highly Sensitive Cancer Cell Lines | 1 µM - 10 µM | A lethal concentration of 10 µM is frequently used in the fibrosarcoma cell line HT-1080. |

| Moderately Sensitive Cancer Cell Lines | 10 µM - 25 µM | |

| Resistant Cancer and Normal Cell Lines | > 25 µM | Some cell lines may require higher concentrations to induce a significant ferroptotic response. |

Table 2: Reported GI50 Values of this compound in Various Cancer Cell Lines

The half-maximal growth inhibition (GI50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes reported GI50 values for this compound in a panel of cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| IGROV-1 | Ovarian Cancer | 0.435 |

| NCI-H322M | Lung Cancer | 42 |

| Average across 59 cell lines | Various | 5.8 |

Data is illustrative and should be confirmed in your experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-